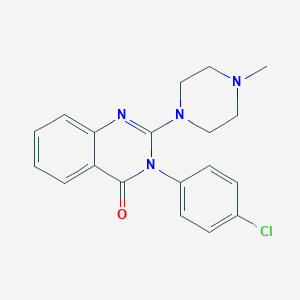
3-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)quinazolin-4-one, also known as AG1478, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. It belongs to the class of quinazoline derivatives and is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.
作用機序
3-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)quinazolin-4-one binds to the ATP-binding site of the EGFR tyrosine kinase domain and prevents the phosphorylation of downstream signaling molecules, thereby inhibiting EGFR-mediated cellular processes. This mechanism of action makes 3-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)quinazolin-4-one a potent inhibitor of EGFR signaling and a potential therapeutic agent for diseases associated with EGFR dysregulation.
Biochemical and Physiological Effects
3-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)quinazolin-4-one has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been found to have anti-inflammatory effects and to protect against neurodegeneration in animal models. Additionally, 3-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)quinazolin-4-one has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
実験室実験の利点と制限
3-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)quinazolin-4-one is a highly selective inhibitor of EGFR tyrosine kinase and has been extensively studied for its therapeutic potential in various diseases. However, like any other small molecule inhibitor, 3-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)quinazolin-4-one has some limitations, including its short half-life, poor solubility, and potential off-target effects. These limitations need to be considered when designing experiments using 3-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)quinazolin-4-one.
将来の方向性
The potential therapeutic applications of 3-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)quinazolin-4-one are vast and include cancer, inflammatory disorders, and neurodegenerative diseases. Future research should focus on developing more potent and selective EGFR inhibitors with improved pharmacokinetic properties. Additionally, the use of 3-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)quinazolin-4-one in combination with other therapeutic agents should be explored to enhance its efficacy and reduce potential side effects. Finally, the development of novel drug delivery systems could improve the bioavailability and efficacy of 3-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)quinazolin-4-one in vivo.
合成法
The synthesis of 3-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)quinazolin-4-one involves the reaction of 4-chloroaniline with 4-methylpiperazine to form 3-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)quinazolin-4-one. The reaction is catalyzed by palladium on carbon and requires several steps, including purification and isolation, to obtain the final product.
科学的研究の応用
3-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)quinazolin-4-one has been widely used in scientific research for its ability to selectively inhibit EGFR tyrosine kinase activity. EGFR is a transmembrane receptor that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and survival. Dysregulation of EGFR signaling has been implicated in the development of many diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.
特性
IUPAC Name |
3-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O/c1-22-10-12-23(13-11-22)19-21-17-5-3-2-4-16(17)18(25)24(19)15-8-6-14(20)7-9-15/h2-9H,10-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGKDZCAOFMUEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)quinazolin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

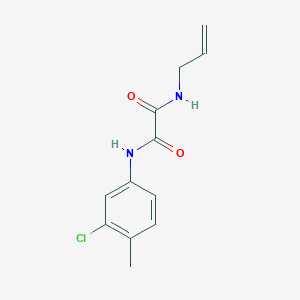
![{5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 3-chlorobenzenecarboxylate](/img/structure/B2382584.png)
![3-(2-Aminoethyl)thieno[2,3-d]pyrimidin-4-one;hydrochloride](/img/structure/B2382585.png)
![Benzo[b]thiophen-2-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2382587.png)
![3-[[1-[(4-Methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2382588.png)
![4,4,5,5-Tetramethyl-2-[2-(2-methylprop-2-enyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B2382589.png)
![6-(2-Chloro-propionyl)-2-methyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B2382590.png)
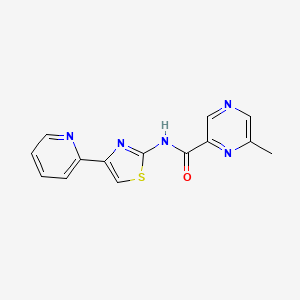
![Ethyl 4-{2-[(4-methylbenzyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2382595.png)
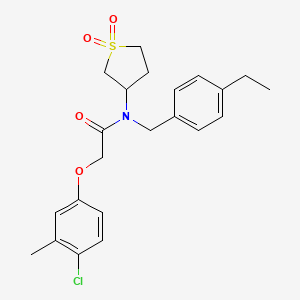
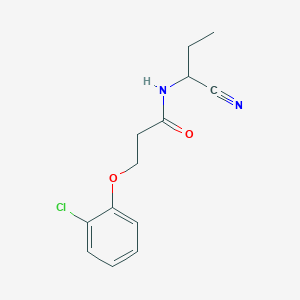
![N,1-bis(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2382600.png)
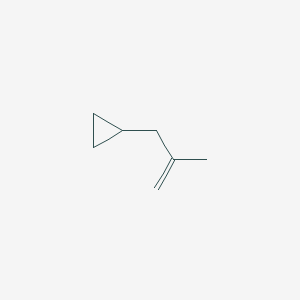
![(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(indolin-1-yl)methanone](/img/structure/B2382604.png)